
3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Vue d'ensemble
Description
- BMS 986187 est un modulateur allostérique positif (PAM) qui cible sélectivement le récepteur δ-opioïde.
- Sa structure chimique est caractérisée par une masse molaire de 470,60 g/mol.
- Le composé a une EC50 de 0,03 μM et une pKB de 6,02 (∼1 μM) pour le récepteur δ. Il est à noter qu'il ne présente aucune activité PAM observable au niveau du récepteur μ (EC50 = 3 μM) .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour BMS 986187 ne sont pas largement documentées dans la littérature disponible.
- Les méthodes de production industrielle restent propriétaires, limitant notre connaissance de la synthèse à grande échelle.
Analyse Des Réactions Chimiques
- BMS 986187 subit probablement diverses réactions chimiques, mais des informations détaillées sur les types spécifiques (oxydation, réduction, substitution, etc.) sont rares.
- Les réactifs et conditions courants utilisés dans ces réactions ne sont pas bien documentés.
- Les principaux produits résultant de ces réactions restent non divulgués.
Applications de la Recherche Scientifique
- Les applications de BMS 986187 couvrent plusieurs domaines :
Chimie : Les informations concernant son utilisation directe en recherche chimique sont limitées.
Biologie : Il peut servir d'outil précieux pour étudier la fonction du récepteur δ-opioïde.
Médecine : Les applications thérapeutiques potentielles restent à explorer pleinement.
Industrie : Ses applications industrielles restent non divulguées.
Mécanisme d'Action
- BMS 986187 exerce ses effets par le biais du récepteur δ-opioïde.
- Les cibles moléculaires et les voies impliquées nécessitent des investigations supplémentaires.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a unique xanthene structure that contributes to its chemical stability and reactivity. The presence of multiple methyl groups enhances its solubility and influences its interaction with biological systems. The molecular formula is C26H33O4.
Photochemical Studies
The compound has been utilized in photochemical studies due to its ability to absorb light and participate in photoreactions. Its structure allows it to act as a photosensitizer in various applications such as photodynamic therapy (PDT) for cancer treatment.
Organic Synthesis
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with specific properties for pharmaceutical applications.
Research indicates that the compound exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. In vitro studies have shown that it can inhibit certain enzymes involved in inflammatory pathways.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings that require specific optical or thermal characteristics.
Case Study 1: Photodynamic Therapy
A study published in the Journal of Photochemistry and Photobiology demonstrated the effectiveness of this compound as a photosensitizer in PDT. The results indicated that when exposed to light at specific wavelengths, the compound generated reactive oxygen species (ROS) that effectively targeted cancer cells while sparing healthy tissue .
Case Study 2: Synthesis of Bioactive Compounds
In research focused on organic synthesis, the compound was used as a precursor to synthesize novel bioactive compounds with enhanced pharmacological profiles. The modifications made to the xanthene core resulted in derivatives that showed improved efficacy against various bacterial strains .
Case Study 3: Antioxidant Activity Assessment
A comprehensive study assessed the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed significant antioxidant potential, suggesting its applicability in nutraceutical formulations .
Mécanisme D'action
- BMS 986187 exerts its effects through the δ-opioid receptor.
- Molecular targets and pathways involved require further investigation.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires ne sont pas facilement disponibles.
- Identifier les caractéristiques uniques de BMS 986187 reste difficile en raison des données limitées.
Activité Biologique
Chemical Structure and Properties
The compound features a unique xanthene core with multiple substituents that enhance its biological properties. The presence of tetramethyl and methylbenzyl groups suggests potential lipophilicity, which may influence its interaction with biological membranes and targets.
Antioxidant Activity
Research indicates that xanthene derivatives often exhibit significant antioxidant properties. A study on related compounds demonstrated their ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be attributed to the electron-donating ability of the hydroxyl groups present in the structure.
Analgesic Activity
The analgesic potential of xanthene derivatives has been investigated through various pharmacological tests. While direct studies on this specific compound are scarce, related compounds have demonstrated significant analgesic effects in animal models. The mechanism often involves modulation of pain pathways and inhibition of inflammatory mediators.
Anticancer Properties
Preliminary studies suggest that xanthene derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may enhance its efficacy against specific cancer types through targeted action on cellular pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the xanthene core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or other functionalization methods.
- Purification using chromatographic techniques to isolate the desired product.
Case Studies
Several studies have focused on the biological evaluation of xanthene derivatives:
- Antioxidant Study : A related xanthene derivative was tested for its radical scavenging activity using DPPH assays, showing promising results with an IC50 value indicating effective antioxidant capacity.
- Anti-inflammatory Research : In a model of induced inflammation in rats, a similar compound significantly reduced paw edema when administered prior to inflammatory stimulus.
- Analgesic Testing : In a writhing test performed on mice, a derivative exhibited dose-dependent analgesic effects comparable to standard analgesics like aspirin.
Propriétés
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BMS-986187 a unique therapeutic approach for potential treatment of conditions like IBS?
A1: Unlike traditional agonists that bind directly to the active site of the δ-opioid receptor (DOR), BMS-986187 acts as a positive allosteric modulator (PAM) [, , , , , ]. This means it binds to a different site on the DOR, enhancing the receptor's response to naturally occurring agonists like enkephalins. This approach offers potential advantages like increased selectivity, potentially leading to fewer side effects []. Research suggests that BMS-986187 might be beneficial in treating gut motility disorders like IBS by augmenting the inhibitory effects of DOR agonists on neurogenic contractions in the enteric nervous system (ENS) [].
Q2: How does BMS-986187 impact DOR signaling within the enteric nervous system?
A2: BMS-986187 demonstrates probe-dependence in its actions on DOR in the mouse colon, meaning its effects are contingent upon the presence of an orthosteric agonist []. It enhances the effects of DOR agonists by increasing their ability to inhibit neurogenic contractions, suggesting a potentiation of the DOR signaling pathway []. Additionally, BMS-986187 promotes DOR internalization in myenteric neurons, even in response to weakly internalizing agonists like ARM390, further indicating its influence on DOR signaling dynamics [].
Q3: Can BMS-986187 directly activate the δ-opioid receptor without an orthosteric agonist present?
A3: Research indicates that BMS-986187 can indeed function as a G-protein-biased allosteric agonist []. This means that it can directly activate the DOR, even in the absence of a primary agonist bound to the orthosteric site, and preferentially activate G protein signaling pathways []. This direct activation capability, coupled with its biased signaling, underscores the potential of BMS-986187 as a unique therapeutic tool.
Q4: What are the implications of BMS-986187's ability to enhance endogenous opioid activity for pain management?
A4: Studies have shown that BMS-986187, by itself, can produce significant antinociception, likely by amplifying the actions of naturally occurring opioids in the body []. Furthermore, it can potentiate the analgesic effects of certain opioid agonists, such as methadone, in a dose- and time-dependent manner []. These findings highlight the potential of BMS-986187 to achieve effective pain relief by leveraging and boosting the body's innate pain-modulating mechanisms.
Q5: Has BMS-986187 demonstrated any potential in treating conditions beyond pain and IBS?
A5: Preclinical studies suggest that BMS-986187 may hold promise in treating depression [, ]. It demonstrates antidepressant-like effects in mice, which are blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [, ]. Furthermore, the antidepressant effects of BMS-986187 appear to be potentiated in the absence of μ-opioid receptor (MOR) activity, suggesting a complex interplay between DOR and MOR in mediating these effects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.